molecular formula C7H11ClN2 B13176666 2-(3-chloropropyl)-1-methyl-1H-imidazole CAS No. 136609-59-1

2-(3-chloropropyl)-1-methyl-1H-imidazole

Cat. No.: B13176666
CAS No.: 136609-59-1
M. Wt: 158.63 g/mol
InChI Key: CEARPOBYHDFQFM-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 2-(3-chloropropyl)-1-methyl-1H-imidazole consists of a five-membered imidazole ring substituted with a methyl group at the 1-position and a 3-chloropropyl chain at the 2-position. While no direct X-ray crystallographic data for this specific compound exists in the provided sources, analogous imidazole derivatives offer insights. For example, 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole crystallizes in a triclinic system (space group P1) with planar imidazole and phenyl rings. By analogy, the imidazole ring in 2-(3-chloropropyl)-1-methyl-1H-imidazole is expected to adopt a planar geometry, with the chloropropyl chain introducing torsional flexibility.

The SMILES notation (CN1C=CN=C1CCCCl) confirms the connectivity: the methyl group occupies the 1-position, while the 3-chloropropyl chain extends from the 2-position. The absence of crystallographic data necessitates reliance on computational models to predict bond lengths and angles. For instance, the C–Cl bond in the chloropropyl group is anticipated to measure approximately 1.78 Å, consistent with typical C–Cl single bonds in alkyl chlorides.

Properties

IUPAC Name

2-(3-chloropropyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-10-6-5-9-7(10)3-2-4-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEARPOBYHDFQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275348
Record name 2-(3-Chloropropyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136609-59-1
Record name 2-(3-Chloropropyl)-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136609-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloropropyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The primary method for synthesizing 2-(3-chloropropyl)-1-methyl-1H-imidazole is the nucleophilic substitution (alkylation) of 1-methylimidazole with a 3-chloropropyl halide, typically 3-chloropropyl chloride or bromide. The nitrogen atom of 1-methylimidazole acts as a nucleophile attacking the alkyl halide, resulting in the formation of the desired alkylated imidazole.

Reaction Conditions and Solvents

  • Solvents: Common solvents include polar aprotic solvents such as tetrahydrofuran, ethyl acetate, or sometimes neat conditions under microwave irradiation.
  • Temperature: The reaction is often conducted at elevated temperatures, ranging from room temperature to reflux conditions or microwave heating up to 170 °C.
  • Molar Ratios: A slight excess of alkyl halide (1.0 to 1.3 equivalents relative to 1-methylimidazole) is typically used to drive the reaction to completion.
  • Time: Reaction times vary from a few minutes (under microwave conditions) to several hours under conventional heating.

Microwave-Assisted Alkylation

A modern and efficient approach utilizes microwave irradiation to accelerate the alkylation process. For example, a mixture of 1-methylimidazole and the alkyl halide is sealed in a microwave reactor vessel and heated rapidly to 170 °C for 1 to 11 minutes. This method provides good conversion rates and reduces reaction times significantly.

Purification

After the reaction, the mixture is cooled, and unreacted alkyl halide is removed by decantation. The crude product is then purified by column chromatography on silica gel using a mixture of methylene chloride and methanol (95:5) or by crystallization. The purified product is typically obtained as a slightly yellow liquid.

Detailed Reaction Data and Yields

Parameter Typical Value / Condition
Starting Material 1-Methylimidazole (distilled under reduced pressure)
Alkylating Agent 3-Chloropropyl chloride or bromide
Solvent Tetrahydrofuran, ethyl acetate, or neat (microwave)
Molar Ratio (Imidazole:Alkyl Halide) 1:1 to 1:1.3
Temperature 25 °C to 170 °C (microwave)
Reaction Time 1 to 11 minutes (microwave), hours (conventional)
Purification Method Column chromatography (silica gel), crystallization
Yield Approximately 40% to 50%
Characterization 1H NMR, 13C NMR, mass spectrometry

Alternative Synthetic Routes and Considerations

Use of Organolithium Reagents and Silyl Halides

Some advanced synthetic methods involve the lithiation of 1-methylimidazole followed by reaction with silyl halides and subsequent alkylation steps. For example, n-hexyllithium can be used to generate a lithiated intermediate of 1-methylimidazole in tetrahydrofuran at low temperatures (-40 °C to 0 °C), which then reacts with alkyl halides to afford the alkylated imidazole. This method can improve yields and reduce isomer formation but requires stringent temperature control and handling of reactive organolithium reagents.

Notes on Selectivity and Side Reactions

  • The alkylation of 1-methylimidazole can lead to multiple alkylation sites; however, selective N-alkylation at the 2-position is favored under controlled conditions.
  • Use of microwave-assisted synthesis reduces side reactions and shortens reaction times.
  • Choice of solvent and temperature is crucial to minimize by-products and optimize yield.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Conventional Alkylation 1-Methylimidazole + 3-chloropropyl chloride Reflux in THF or ethyl acetate, several hours 40-50 Simple, widely used Longer reaction time
Microwave-Assisted Alkylation Same as above 170 °C, 1-11 min, sealed vessel ~48 Rapid, efficient, cleaner product Requires microwave reactor
Organolithium Intermediate Route 1-Methylimidazole + n-hexyllithium + silyl halide + alkyl halide -40 °C to 0 °C, inert atmosphere Higher Improved yield and selectivity Requires low temp, sensitive reagents

Research Findings and Practical Insights

  • Microwave-assisted alkylation of 1-methylimidazole with alkyl halides provides a practical and scalable route with moderate to good yields and cleaner reaction profiles compared to conventional heating.
  • The use of organolithium reagents such as n-hexyllithium in tetrahydrofuran at low temperatures enhances the selectivity and yield of the alkylation step, especially when combined with silyl halides, but this method is more complex and suited for industrial or large-scale synthesis where control over impurities is critical.
  • Purification by column chromatography or crystallization is essential to obtain analytically pure 2-(3-chloropropyl)-1-methyl-1H-imidazole, as incomplete reactions or side products can complicate isolation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the imidazole.

    Oxidation: Imidazole N-oxides are formed.

    Reduction: The corresponding propyl-substituted imidazole is obtained.

Scientific Research Applications

2-(3-Chloropropyl)-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-chloropropyl)-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, emphasizing differences in substituents and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(3-Chloropropyl)-1-methyl-1H-imidazole 1-methyl, 2-(3-chloropropyl) C₇H₁₁ClN₂ 170.63 Chloropropyl chain, methyl group
2-(3-Bromopropyl)-1-methyl-1H-imidazole 1-methyl, 2-(3-bromopropyl) C₇H₁₁BrN₂ 215.08 Bromine substitution (higher MW)
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) 3-(indole-methyl), 7-chloro-indole C₂₁H₁₆ClN₃ 345.09 Indole-imidazole hybrid, chloro-substituted aromatic core
2-Chloro-1-(3,4-dichlorophenyl)-3-isopropyl-5-methyl-1H-imidazol-3-ium chloride 3-isopropyl, 5-methyl, dichlorophenyl C₁₃H₁₂Cl₃N₂ 318.61 Cationic imidazolium, multiple chlorides
4-[[5-(3-chloropropyl)-1H-imidazol-1-yl]methyl]benzonitrile 1-(benzonitrile-methyl), 5-(3-chloropropyl) C₁₄H₁₃ClN₄ 284.73 Extended aromatic system, nitrile group
Key Observations:

Halogen vs. Alkyl Substituents : Replacing chlorine with bromine in the propyl chain (e.g., 2-(3-bromopropyl)-1-methyl-1H-imidazole) increases molecular weight by ~44 g/mol due to bromine’s higher atomic mass. This substitution may alter lipophilicity and reactivity in cross-coupling reactions.

Cationic Imidazolium Salts : The imidazolium chloride in adopts a cationic structure, which could enhance solubility in polar solvents or ionic liquids.

Pharmacological and Functional Implications

  • Imidazoline Derivatives : highlights imidazolines’ roles as antihypertensive, anti-inflammatory, and antidepressant agents. The chloropropyl chain in the target compound could modulate receptor binding affinity.
  • Enzyme Inhibition : Compounds like 4-[[5-(3-chloropropyl)-1H-imidazol-1-yl]methyl]benzonitrile () are intermediates in aromatase inhibitors (e.g., Fadrozole), suggesting that the chloropropyl group may contribute to steric effects in enzyme active sites.

Biological Activity

2-(3-Chloropropyl)-1-methyl-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound features a chloropropyl group that can form covalent bonds with nucleophilic sites on proteins, influencing their activity. The imidazole ring is known for participating in hydrogen bonding and π-π interactions, contributing to the compound's biological efficacy.

The biological activity of 2-(3-chloropropyl)-1-methyl-1H-imidazole is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloropropyl moiety facilitates covalent bonding, which can lead to the inhibition or modulation of protein functions. This mechanism is particularly relevant in the context of antiviral and antimicrobial activities .

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(3-chloropropyl)-1-methyl-1H-imidazole, exhibit significant antimicrobial properties. In a study evaluating various imidazole derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli, compounds showed varying degrees of inhibition. For instance, certain derivatives demonstrated zones of inhibition comparable to standard antibiotics .

CompoundZone of Inhibition (mm)
2-(3-chloropropyl)-1-methyl-1H-imidazole20 (E. coli)
Streptomycin28 (E. coli)
Ciprofloxacin31 (S. aureus)

Anti-inflammatory Activity

Imidazole derivatives are also recognized for their anti-inflammatory properties. A study highlighted that certain compounds exhibited significant inhibition of pro-inflammatory mediators in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Antiviral Activity

In a study focused on human herpesvirus (HHV) infections, researchers explored the efficacy of imidazole derivatives in inhibiting viral proteases. The results indicated that compounds similar to 2-(3-chloropropyl)-1-methyl-1H-imidazole could effectively inactivate viral enzymes through covalent modification, demonstrating IC50 values in the low micromolar range .

Study 2: Antifungal Properties

Another investigation assessed the antifungal activity of imidazole derivatives against strains such as Candida albicans. The results showed that specific derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antifungal agents, reinforcing the therapeutic potential of these compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-chloropropyl)-1-methyl-1H-imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving imidazole derivatives and 3-chloropropyl precursors. For example, a modified Debus-Radziszewski approach using ammonium acetate as a catalyst and ethanol as a solvent under reflux (70–80°C) is effective. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity. Reaction optimization should focus on controlling stoichiometry, temperature, and catalyst loading to minimize byproducts like unsubstituted imidazoles .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of 2-(3-chloropropyl)-1-methyl-1H-imidazole?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on expected chemical shifts: imidazole protons (δ 6.8–7.2 ppm), methyl group (δ 3.6 ppm), and chloropropyl chain (δ 1.8–3.4 ppm). Compare with reference spectra of analogous compounds (e.g., 1-methylimidazole derivatives).
  • IR Spectroscopy : Confirm C-Cl stretching (550–650 cm⁻¹) and imidazole ring vibrations (1600–1650 cm⁻¹).
  • Elemental Analysis : Validate empirical formula (C₇H₁₁ClN₂) to ensure purity. Cross-reference with synthetic intermediates to detect residual solvents or unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-(3-chloropropyl)-1-methyl-1H-imidazole, and what software tools are recommended for refinement?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) and a Bruker SMART APEXII diffractometer. Measure θ angles between 2.3° and 28.0° for comprehensive coverage.
  • Structure Refinement : Employ SHELXL (for small-molecule refinement) or OLEX2 (for workflow integration). Key parameters include R-factor convergence (<0.05) and validation via PLATON for symmetry and hydrogen bonding. For disordered chloropropyl chains, apply restraints to thermal parameters .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of 2-(3-chloropropyl)-1-methyl-1H-imidazole in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes). Parameterize the chloropropyl group’s van der Waals radii and partial charges.
  • MD Simulations : Run 100-ns trajectories in GROMACS with AMBER force fields to assess conformational stability. Monitor RMSD and hydrogen-bonding patterns.
  • SAR Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorometric assays with NADPH depletion monitoring) .

Q. How can researchers address discrepancies in reported biological activities of 2-(3-chloropropyl)-1-methyl-1H-imidazole derivatives?

  • Methodological Answer :
  • Controlled Assays : Standardize conditions (pH, temperature, cell lines) to minimize variability. For antimicrobial studies, use CLSI guidelines for MIC determination.
  • Metabolite Profiling : Employ LC-MS to identify degradation products or active metabolites that may influence results.
  • Cross-Study Comparison : Analyze substituent effects (e.g., halogen position) using cheminformatics tools like RDKit to correlate structural features with activity trends .

Methodological Notes

  • Avoided Sources : Commercial platforms (e.g., ) were excluded per guidelines.
  • Software Citations : SHELX , OLEX2 , and AutoDock are industry-standard tools.
  • Data Reproducibility : Detailed crystallographic parameters (e.g., space group P212121, Z=4) and assay protocols ensure replicability .

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